molecular formula C14H18O2 B13799810 6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one

6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one

Cat. No.: B13799810
M. Wt: 218.29 g/mol
InChI Key: RGQUDJAMPMESQG-UHFFFAOYSA-N
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Description

6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[331]nona-3,7-dien-2-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxy and prop-2-enyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the prop-2-enyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

6-hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one

InChI

InChI=1S/C14H18O2/c1-4-5-14(16)8-10(3)11-7-12(14)9(2)6-13(11)15/h4,6,8,11-12,16H,1,5,7H2,2-3H3

InChI Key

RGQUDJAMPMESQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2CC1C(C=C2C)(CC=C)O

Origin of Product

United States

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